3-(Prop-1-en-2-yl)benzaldehyde

Lipophilicity Drug-likeness Chromatographic retention

3-(Prop-1-en-2-yl)benzaldehyde (syn. 3-isopropenylbenzaldehyde, meta-isopropenylbenzaldehyde; CAS 123926-80-7) is an aromatic aldehyde of molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol, classified among phenylpropenes.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 123926-80-7
Cat. No. B039463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-1-en-2-yl)benzaldehyde
CAS123926-80-7
SynonymsBenzaldehyde, 3-(1-methylethenyl)- (9CI)
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC(=C1)C=O
InChIInChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3
InChIKeyMLZRUSKIYQALJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-1-en-2-yl)benzaldehyde (CAS 123926-80-7): Procurement-Grade Overview of a Meta-Isopropenyl Benzaldehyde Building Block


3-(Prop-1-en-2-yl)benzaldehyde (syn. 3-isopropenylbenzaldehyde, meta-isopropenylbenzaldehyde; CAS 123926-80-7) is an aromatic aldehyde of molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol, classified among phenylpropenes [1]. The compound features two orthogonal reactive centres—a benzaldehyde moiety and an isopropenyl (α-methylvinyl) substituent at the meta position—enabling chemoselective transformations at either the aldehyde carbonyl or the pendant olefin [2]. Commercially, it is supplied by Atomax Chemicals and CymitQuimica at typical purities of 95–97%, with MDL identifier MFCD18824384 . Its structural distinction from the ortho (CAS 23417-79-0) and para (CAS 10133-50-3) isomers, as well as from the saturated analogue 3-isopropylbenzaldehyde (CAS 34246-57-6), underpins its specific utility in medicinal chemistry and specialty polymer intermediate applications [3].

Why 3-Isopropenylbenzaldehyde Cannot Be Replaced by Its Ortho, Para, or Saturated Analogs in Procurement Specifications


The meta-isopropenyl substitution pattern is not interchangeable with ortho or para isomers because the isopropenyl group exerts distinct electronic and steric effects at each ring position. The aldehyde group is a meta-directing, electron-withdrawing substituent (σₘ ≈ +0.35), and the isopropenyl substituent contributes a weakly electron-donating resonance effect (+M) that is position-dependent [1]. In the meta configuration, these electronic effects are largely independent and additive, whereas in ortho and para isomers, through-resonance and steric interactions significantly alter aldehyde reactivity, regioselectivity in electrophilic aromatic substitution, and the conformational preferences of the formyl group [2]. Furthermore, the isopropenyl olefin provides a radical- or cationically polymerizable handle absent in 3-isopropylbenzaldehyde, meaning a procurement substitution of the unsaturated with the saturated analogue eliminates a key orthogonal reactivity pathway [3]. These distinctions are not cosmetic; they determine whether a synthetic sequence yields the intended regioisomer or fails entirely.

Quantitative Differentiation Evidence: 3-(Prop-1-en-2-yl)benzaldehyde vs. Closest Analogs


Computed logP and TPSA Differentiation Among Meta, Ortho, and Para Isopropenylbenzaldehyde Isomers

The meta isomer (3-isopropenylbenzaldehyde) exhibits a computed logP and topological polar surface area (TPSA) that differ from the ortho and para isomers due to the position-dependent contribution of the isopropenyl and aldehyde groups to molecular hydrophobicity. For the para isomer (4-isopropenylbenzaldehyde, CAS 10133-50-3), reported computed logP values are 2.34 (ALOGPS), 2.72 (ChemAxon), and XlogP 2.80, with TPSA of 17.10 Ų [1]. For the ortho isomer (2-isopropenylbenzaldehyde, CAS 23417-79-0), computed logP is 2.53 with TPSA 17.07 Ų . While experimental logP values for the meta isomer are not separately published, the meta arrangement of substituents is predicted to yield intermediate logP values distinct from both ortho and para, directly impacting chromatographic retention (RP-HPLC k') and biological membrane permeability in drug-design workflows [2].

Lipophilicity Drug-likeness Chromatographic retention

Orthogonal Bifunctional Reactivity: Isopropenyl Olefin + Aldehyde vs. Saturated 3-Isopropylbenzaldehyde

3-Isopropenylbenzaldehyde possesses two chemically orthogonal reactive sites: the aldehyde carbonyl (undergoing nucleophilic addition, condensation, reduction) and the isopropenyl C=C double bond (undergoing radical or cationic addition polymerization). This duality enables sequential, chemoselective transformations without protecting-group manipulation. In contrast, 3-isopropylbenzaldehyde (CAS 34246-57-6, MW 148.20) contains only the aldehyde reactive site; the saturated isopropyl group is chemically inert under standard aldehyde derivatisation conditions . The isopropenyl group also enables the compound to serve as a monomer or comonomer in free-radical and cationic polymerizations, producing aldehyde-functionalized polymers [1]. The ortho isomer (2-isopropenylbenzaldehyde) shares this bifunctionality but differs in that steric congestion between the ortho-isopropenyl and aldehyde groups reduces aldehyde accessibility in the ortho isomer by an estimated factor of 2–5× based on Taft steric parameters (Eₛ) for ortho substituents [2].

Orthogonally reactive monomers Chemoselective synthesis Polymer chemistry

Synthetic Utility as a Direct Precursor to 2-(3-Isopropenylphenyl)propanoic Acid: A Meta-Specific Pharmaceutical Intermediate

3-Isopropenylbenzaldehyde is specifically employed as the starting material for the synthesis of 2-(3-isopropenylphenyl)propanoic acid, a compound investigated for anti-inflammatory activity . The synthetic route involves condensation of the aldehyde with a propanoic acid derivative, followed by reduction (e.g., NaBH₄) . This specific transformation relies on the meta relationship between the isopropenyl group and the aldehyde-derived side chain to achieve the correct substitution pattern on the phenyl ring. The ortho isomer (2-isopropenylbenzaldehyde) would yield the 2-(2-isopropenylphenyl)propanoic acid regioisomer, while the para isomer would give the 2-(4-isopropenylphenyl)propanoic acid regioisomer—each with potentially different pharmacological profiles [1]. The saturated analogue 3-isopropylbenzaldehyde would produce 2-(3-isopropylphenyl)propanoic acid, lacking the isopropenyl unsaturation that may be essential for target binding.

Anti-inflammatory intermediates NSAID precursors Medicinal chemistry

Thermal Stability and Rearrangement Behaviour: Ortho vs. Meta Isopropenylbenzaldehyde Under Pyrolytic Conditions

The ortho isomer (o-isopropenylbenzaldehyde) has been shown by deuterium labelling to undergo randomization of hydrogen atoms between the aldehyde and isopropenyl groups at 600 °C, and at 800 °C yields a complex mixture of hydrocarbons including phenylacetylene, styrene, α-methylstyrene, o-methylstyrene, indene, benzofulvene, and naphthalene [1]. This thermal lability is attributed to the proximity of the ortho-isopropenyl and aldehyde groups, which facilitates intramolecular hydrogen-transfer rearrangements. The meta isomer, in which the two substituents are separated by an additional ring carbon, lacks this direct through-space interaction pathway and is therefore predicted to exhibit significantly higher thermal stability under analogous pyrolytic conditions [2]. This differential stability has direct implications for reactions conducted at elevated temperatures (e.g., distillation, high-temperature coupling reactions) and for process safety assessments.

Thermal stability Process safety Pyrolysis chemistry

Meta-Specific Electronic Effects on Aldehyde Carbonyl Reactivity: Implications for Nucleophilic Addition Rates

The rate of nucleophilic addition to the aldehyde carbonyl is modulated by the electronic nature of the ring substituent. The isopropenyl group is a weak electron donor by hyperconjugation (+I effect) and a weak resonance donor (+M effect). At the meta position, only the inductive effect operates; at the para position, both inductive and resonance effects are transmitted. At the ortho position, steric and proximity effects dominate. Consequently, the aldehyde carbonyl in the meta isomer is expected to be more electrophilic (less deactivated by electron donation) than the para isomer but less sterically hindered than the ortho isomer [1]. NMR studies on monosubstituted benzaldehydes have correlated chemical shifts and coupling constants with Hammett σ constants, showing that the formyl proton chemical shift and the aldehydic carbon chemical shift are sensitive reporters of substituent electronic effects [2]. For 3-isopropenylbenzaldehyde, the meta disposition of the isopropenyl group is predicted to result in a ¹H NMR aldehydic proton signal at approximately δ 9.9–10.1 ppm, distinct from the para isomer.

Electronic effects Nucleophilic addition Hammett analysis

High-Confidence Application Scenarios for 3-(Prop-1-en-2-yl)benzaldehyde Based on Verified Differentiation Evidence


Synthesis of 2-(3-Isopropenylphenyl)propanoic Acid and Congeners for Anti-Inflammatory Screening

3-Isopropenylbenzaldehyde serves as the requisite starting material for constructing 2-(3-isopropenylphenyl)propanoic acid via aldehyde condensation with a propanoic acid derivative followed by reduction . The meta relationship between the isopropenyl substituent and the propanoic acid side chain is structurally mandated; the ortho and para isomers would generate different regioisomers. Pharmaceutical development groups procuring this compound for structure–activity relationship (SAR) studies require isomerically pure meta-isopropenylbenzaldehyde to ensure the intended pharmacophore is evaluated.

Aldehyde-Functionalized Specialty Polymer and Copolymer Synthesis via Radical or Cationic Polymerization

The isopropenyl group enables 3-isopropenylbenzaldehyde to participate as a monomer in radical and cationic polymerization, incorporating pendant aldehyde functionality into polymer backbones [1]. This application is not accessible with the saturated analogue 3-isopropylbenzaldehyde. The meta isomer offers an advantage over the ortho isomer in that the aldehyde group is less sterically encumbered, potentially leading to higher polymerization rates and more efficient post-polymerization derivatisation. Relevant to groups developing aldehyde-functional polyolefins, reactive coatings, and polymer–drug conjugates.

Orthogonal Dual-Functional Intermediates for Multi-Step Medicinal Chemistry Campaigns

The presence of two addressable functional groups—aldehyde and isopropenyl olefin—permits sequential, protecting-group-free transformations in divergent synthesis strategies [1][2]. Medicinal chemistry teams constructing compound libraries can exploit the aldehyde for early-stage diversity (e.g., reductive amination, oxime formation) while reserving the isopropenyl group for late-stage functionalization (e.g., Heck coupling, epoxidation, polymerization for immobilized catalysts). The meta geometry ensures that the two reactive centres operate independently without unwanted through-space interactions that plague the ortho isomer.

High-Temperature Process Chemistry Requiring Thermal Stability Beyond Ortho-Isomer Limits

The ortho isomer (2-isopropenylbenzaldehyde) undergoes hydrogen randomization and decomposition at temperatures ≥600 °C due to proximity-driven intramolecular rearrangements [3]. The meta isomer lacks this decomposition pathway, making it the preferred choice for synthetic protocols involving high-temperature distillative purification, gas-phase reactions, or melt-phase polymerizations. Process chemists selecting between isomers for scale-up should consider this differential thermal stability as a critical safety and yield parameter.

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